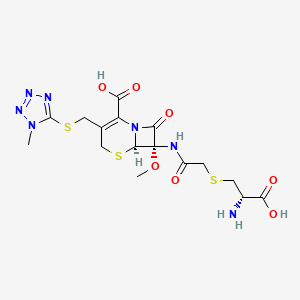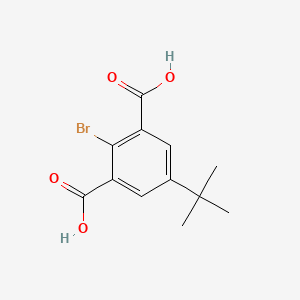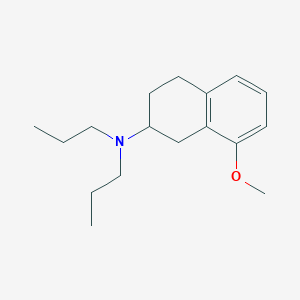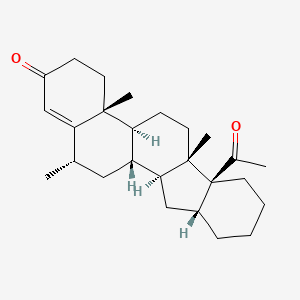
Mecigestone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of Mecigestone involves the modification of progesterone. The reaction conditions often involve the use of strong bases and specific catalysts to facilitate these transformations .
Análisis De Reacciones Químicas
Mecigestone undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the ketone functional groups present in the molecule.
Reduction: The ketone groups can be reduced to alcohols under specific conditions.
Substitution: The methyl group at the 6α position can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Mecigestone has been studied for its progestational activity and contraceptive effects . It interacts with the progesterone receptor in mammalian systems, making it a valuable compound for studying the molecular mechanisms of steroid hormone action . Its unique structure allows it to bind to progesterone receptors with varying affinities, providing insights into receptor-ligand interactions .
Mecanismo De Acción
Mecigestone exerts its effects by binding to the progesterone receptor in target tissues . This binding induces conformational changes in the receptor, allowing it to interact with specific DNA sequences and regulate gene expression . The molecular targets include genes involved in reproductive processes and other physiological functions regulated by progesterone . The pathways involved are similar to those of natural progesterone, but this compound exhibits unique binding characteristics that differentiate it from other progestins .
Comparación Con Compuestos Similares
Mecigestone is similar to other steroidal progestins like Pentarane A and acetomepregenol . its unique structure, particularly the 6α-methyl and 16α,17α-cyclohexane modifications, gives it distinct binding properties and biological activities . Compared to Pentarane A, this compound has a higher affinity for the progesterone receptor and exhibits different pharmacokinetic properties . These differences make this compound a valuable compound for specific research applications and potential therapeutic uses .
Propiedades
Número CAS |
58212-84-3 |
|---|---|
Fórmula molecular |
C26H38O2 |
Peso molecular |
382.6 g/mol |
Nombre IUPAC |
(4aR,4bS,6aS,6bS,10aR,11aS,11bR,13S)-6b-acetyl-4a,6a,13-trimethyl-4,4b,5,6,7,8,9,10,10a,11,11a,11b,12,13-tetradecahydro-3H-indeno[2,1-a]phenanthren-2-one |
InChI |
InChI=1S/C26H38O2/c1-16-13-20-21(24(3)11-8-19(28)15-22(16)24)9-12-25(4)23(20)14-18-7-5-6-10-26(18,25)17(2)27/h15-16,18,20-21,23H,5-14H2,1-4H3/t16-,18+,20+,21-,23-,24+,25-,26-/m0/s1 |
Clave InChI |
OAICPORQJIVREU-SGCXAXHESA-N |
SMILES |
CC1CC2C(CCC3(C2CC4C3(CCCC4)C(=O)C)C)C5(C1=CC(=O)CC5)C |
SMILES isomérico |
C[C@H]1C[C@@H]2[C@H](CC[C@]3([C@H]2C[C@@H]4[C@]3(CCCC4)C(=O)C)C)[C@@]5(C1=CC(=O)CC5)C |
SMILES canónico |
CC1CC2C(CCC3(C2CC4C3(CCCC4)C(=O)C)C)C5(C1=CC(=O)CC5)C |
Sinónimos |
6alpha-methyl,16alpha,17alpha-cyclohexanoprogesterone pentarane B |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


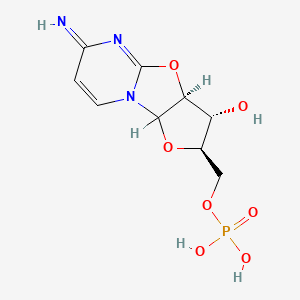

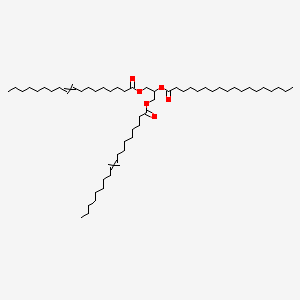
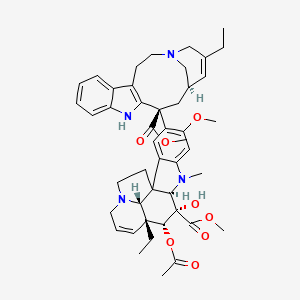
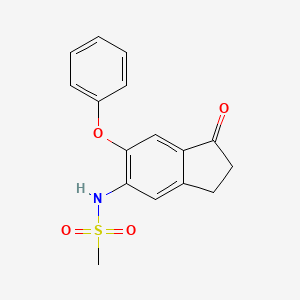
![3-Amino-4,5-dihydroxy-6-[[1-(8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl)-3-methylbutyl]amino]-6-oxohexanoic acid](/img/structure/B1203247.png)

